molecular formula C21H22N2O2 B5856849 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

Cat. No.: B5856849
M. Wt: 334.4 g/mol
InChI Key: QZXAPPIXSFRWQK-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a diphenyl-oxazole moiety attached to an ethylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method. In the case of 2-(hydroxyaryl)-4,5-diphenyl-1,3-oxazoles, the preferred method involves the alkylation of the salts of the corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain . This inhibition leads to reduced inflammation and pain relief.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide
  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide is unique due to its specific structural features, such as the ethylbutanamide group attached to the diphenyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-15(4-2)20(24)23-21-22-18(16-11-7-5-8-12-16)19(25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXAPPIXSFRWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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